molecular formula C15H20F2O3 B15291398 Ethyl 2,3-difluoro-4-(hexyloxy)benzoate

Ethyl 2,3-difluoro-4-(hexyloxy)benzoate

Cat. No.: B15291398
M. Wt: 286.31 g/mol
InChI Key: NFMFKAYRGDDLON-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is an organic compound with the molecular formula C15H20F2O3 and a molecular weight of 286.31 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and hexyloxy groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-difluoro-4-(hexyloxy)benzoate typically involves the esterification of 2,3-difluoro-4-(hexyloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-difluoro-4-(hexyloxy)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,3-difluoro-4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and hexyloxy groups on the benzene ring, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .

Biological Activity

Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological interactions, and applications, drawing from diverse research findings.

Chemical Structure and Properties

This compound possesses a benzoate framework with two fluorine atoms at the 2 and 3 positions and a hexyloxy group at the 4 position. The molecular formula is C15H19F2O3, and it has a molecular weight of 286.31 g/mol. The presence of fluorine enhances the compound's lipophilicity, which may influence its biological interactions and stability in various environments.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:

  • Formation of the benzoate structure : Starting from appropriate aromatic precursors.
  • Introduction of fluorine substituents : Utilizing fluorination techniques.
  • Attachment of the hexyloxy group : Through etherification reactions.

This multi-step approach allows for precise control over the functional groups, which is crucial for optimizing biological activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, disrupting their integrity.
  • Enzyme Inhibition : Fluorinated compounds often exhibit inhibitory effects on enzymes critical for microbial survival.

These mechanisms warrant further investigation to elucidate the specific pathways through which this compound exerts its biological effects.

Study on Related Compounds

A study focusing on ethyl derivatives with similar functional groups reported significant antimicrobial activity against a range of pathogens. Compounds were tested in vitro against various bacterial strains and showed promising results, suggesting that this compound may exhibit comparable efficacy .

Applications in Pharmaceuticals and Agrochemicals

Due to its potential biological activity, this compound is being considered as a lead compound in drug design and agrochemical formulations. Its unique properties may offer advantages in developing new therapeutic agents or crop protection products.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
This compound2484888-87-9Unique structure with two fluorine atoms enhancing reactivity
Mthis compoundTBDSimilar structure but with a methyl group affecting properties
Ethyl 2-fluoro-4-(hexyloxy)benzoateTBDContains only one fluorine substituent

Properties

Molecular Formula

C15H20F2O3

Molecular Weight

286.31 g/mol

IUPAC Name

ethyl 2,3-difluoro-4-hexoxybenzoate

InChI

InChI=1S/C15H20F2O3/c1-3-5-6-7-10-20-12-9-8-11(13(16)14(12)17)15(18)19-4-2/h8-9H,3-7,10H2,1-2H3

InChI Key

NFMFKAYRGDDLON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)C(=O)OCC)F)F

Origin of Product

United States

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